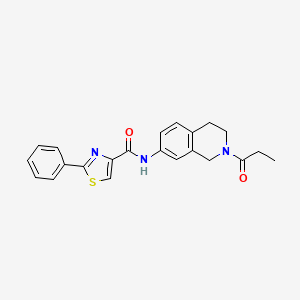

![molecular formula C26H23Cl2N3O3S2 B2399792 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 324540-99-0](/img/structure/B2399792.png)

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BCNU, and it is classified as an alkylating agent, which means that it has the ability to interfere with the replication of DNA within cells. BCNU has been used in a variety of research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Synthesis and Polymerization

Researchers have explored the synthesis of various aromatic polyimides, showcasing the application of related compounds in creating high-performance materials. For instance, Tapaswi et al. (2015) synthesized transparent polyimides with high refractive indices, small birefringences, and good thermomechanical stabilities using benzidine derivatives in N-methyl-2-pyrrolidone. These materials have potential applications in optics and electronics due to their transparency and thermal stability (Tapaswi et al., 2015). Similarly, Mehdipour‐Ataei and colleagues (2007) reported the synthesis of aromatic poly(sulfone sulfide amide imide)s using a novel diamine monomer. These polymers were characterized for their physical properties, including thermal behavior, solubility, and inherent viscosity (Mehdipour‐Ataei et al., 2007).

Catalysis and Reaction Mechanisms

In the field of catalysis, Jin‐Ook Baeg and H. Alper (1994) demonstrated the effective use of bis(benzonitrile)palladium dichloride as a catalyst in the cyclization of aziridines and sulfur diimides, leading to the formation of imidazolidinethiones. This study sheds light on potential applications in organic synthesis and pharmaceuticals (Jin‐Ook Baeg & Alper, 1994).

Eigenschaften

IUPAC Name |

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23Cl2N3O3S2/c27-14-16-31(17-15-28)36(33,34)23-12-10-22(11-13-23)25(32)30-26-29-24(18-35-26)21-8-6-20(7-9-21)19-4-2-1-3-5-19/h1-13,18H,14-17H2,(H,29,30,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUPCVRTXKCARK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCCl)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23Cl2N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Azabicyclo[3.2.2]nonane hydrochloride](/img/structure/B2399712.png)

![4-[(2,6-Dichloropyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B2399713.png)

![1-Benzoyl-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one](/img/structure/B2399715.png)

![N-(3-cyanophenyl)-2-(2-methyl-9-oxo-5,6,7,9-tetrahydro-1H-dipyrrolo[1,2-a:3',2'-d]pyrimidin-1-yl)acetamide](/img/structure/B2399722.png)

![(Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol](/img/structure/B2399723.png)

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2399726.png)

![4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)-1H-pyrazol-3-amine](/img/structure/B2399730.png)

![2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide](/img/structure/B2399731.png)